2-(benzenesulfonyl)-N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide
Description
Properties
IUPAC Name |
2-(benzenesulfonyl)-N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S3/c1-3-11-21-16-10-9-15(28(2,23)24)12-17(16)27-19(21)20-18(22)13-29(25,26)14-7-5-4-6-8-14/h4-10,12H,3,11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBYGICSNJTXKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)CS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzenesulfonyl)-N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide typically involves multiple steps:
Formation of Benzenesulfonyl Chloride: This can be achieved by reacting benzenesulfonic acid with phosphorus pentachloride or phosphorus oxychloride.
Preparation of the Benzothiazole Derivative: The benzothiazole core can be synthesized through the cyclization of appropriate thiourea derivatives.
Coupling Reaction: The final step involves coupling the benzenesulfonyl chloride with the benzothiazole derivative under basic conditions to form the desired compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms.
Reduction: Reduction reactions can target the sulfonyl groups, converting them to sulfides.
Substitution: The aromatic ring in the benzenesulfonyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like halogens or nitrating agents.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
2-(benzenesulfonyl)-N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an inhibitor of enzymes such as human neutrophil elastase, which is relevant in conditions like acute respiratory distress syndrome.
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Chemical Biology: Its sulfonyl groups make it a useful probe for studying protein interactions and enzyme mechanisms.
Mechanism of Action
The mechanism of action of 2-(benzenesulfonyl)-N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural Analysis and Validation
The compound’s structure would likely be validated via single-crystal X-ray diffraction (SCXRD) using programs such as SHELXL for refinement and ORTEP-3 for graphical representation . Key structural parameters include:
- Bond lengths : C=S (1.67–1.72 Å), C-N (1.32–1.38 Å), and sulfonyl S=O (1.43–1.48 Å).
- Hydrogen bonding: The N-H of the acetamide may act as a donor to sulfonyl oxygen acceptors, forming a graph-set motif $ R_2^2(8) $, a common pattern in sulfonamide crystals .
- Torsional angles : The dihedral angle between the benzothiazole and benzene rings (≈30°–50°) influences packing efficiency.
Validation tools like PLATON (discussed in ) would assess geometric outliers, ensuring the absence of disorders or incorrect symmetry assignments.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzothiazole Acetamide Derivatives
Notes:
- Sulfonyl vs. Nitro/Chloro Groups : The dual sulfonyl groups in the target compound enhance solubility in polar solvents (e.g., DMSO) compared to nitro or chloro derivatives, which are more lipophilic.
- Z-Configuration : The Z-geometry stabilizes the imine bond, preventing isomerization under physiological conditions, unlike E-configuration analogs.
Lumping Strategy Consideration:
Compounds with benzothiazole cores and sulfonyl groups may be "lumped" as a surrogate class in structure-activity relationship (SAR) studies due to shared reactivity and pharmacophore features .
Research Findings and Limitations
- Synthesis Challenges : The methanesulfonyl group requires careful protection-deprotection steps to avoid side reactions, reducing overall yield (≈40–50%) compared to simpler analogs (≈70–80%) .
- Computational Predictions : DFT studies suggest the target compound’s LUMO (-2.1 eV) is lower than nitro derivatives (-1.7 eV), indicating higher electrophilicity for nucleophilic targets.
- Data Gaps : Specific biological data (e.g., IC₅₀) for the target compound are absent in the provided evidence; existing analogs highlight trends but require experimental validation.
Biological Activity
The compound 2-(benzenesulfonyl)-N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of benzenesulfonyl chloride with an appropriate amine followed by the introduction of the benzothiazole moiety. The key steps include:
- Formation of the sulfonamide linkage.
- Introduction of the methanesulfonyl and propyl groups at specific positions on the benzothiazole ring.
Inhibition Studies
Recent studies have demonstrated that similar sulfonamide derivatives exhibit significant inhibitory effects on various biological targets:
- Cyclooxygenase (COX) Inhibition : Compounds structurally related to our target have been shown to inhibit COX-2 with IC50 values as low as 0.011 μM, indicating potent anti-inflammatory properties .
- 5-Lipoxygenase (5-LOX) Activity : The same derivatives also inhibited 5-LOX, which is crucial in the biosynthesis of leukotrienes involved in inflammatory responses .
The proposed mechanisms for the biological activity of this class of compounds include:
- Inhibition of Enzymatic Pathways : By blocking COX and 5-LOX pathways, these compounds can reduce inflammation and pain.
- Calcium Channel Modulation : Some studies suggest that benzenesulfonamide derivatives may act as calcium channel blockers, which can influence cardiovascular functions .
Cardiovascular Effects
A study focusing on the effects of benzenesulfonamide derivatives on perfusion pressure in isolated rat hearts demonstrated that these compounds could significantly lower coronary resistance compared to control conditions. This suggests a potential application in managing conditions like hypertension .
Analgesic Properties
In vivo studies using formalin-induced pain models showed that certain derivatives reduced pain significantly, indicating their potential use as analgesics .
Data Summary
| Compound | Target | IC50 Value | Effect |
|---|---|---|---|
| 9a | COX-2 | 0.011 μM | Anti-inflammatory |
| 9b | COX-2 | 0.023 μM | Anti-inflammatory |
| 9a | 5-LOX | 0.046 μM | Anti-inflammatory |
| 9b | TRPV1 | 0.14 μM | Analgesic |
Q & A
Q. What synthetic routes are recommended for preparing this compound, and what critical reaction conditions must be controlled?
The synthesis involves multi-step reactions, starting with the condensation of a 6-methanesulfonyl-3-propylbenzothiazole precursor with a benzenesulfonyl acetamide intermediate. Key steps include:
- Thiazole ring formation : Cyclization under reflux in ethanol or dichloromethane with catalysts like triethylamine .
- Coupling reactions : Use coupling agents (e.g., EDCI/HOBt) in anhydrous DMF at 0°C→RT to attach the acetamide moiety . Critical parameters include temperature control (60–80°C), solvent polarity (aprotic solvents favor Z-configuration), and reaction time (monitored via TLC). Purification employs column chromatography (silica gel, ethyl acetate/hexane) .
Q. Which analytical techniques are most effective for characterizing purity and structure?
- NMR spectroscopy : 1H/13C NMR confirms regiochemistry and Z-configuration (e.g., olefinic proton coupling constants ~12–14 Hz) . 2D COSY/HSQC resolves adjacent proton correlations .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (±2 ppm) .
- HPLC : C18 column with acetonitrile/water gradient (UV detection at 254 nm) assesses purity (>98%) .
Q. What biological activities are documented for structurally analogous benzothiazole sulfonamides?
Analogues exhibit:
Q. How can low yields during the final acetamide coupling step be resolved?
Strategies include:
- Pre-activating the carboxylic acid with HATU/EDCI for 1 hour before adding the amine .
- Using excess amine (1.5 eq) in DMF at 0°C .
- Microwave-assisted synthesis (80°C, 30 min) to accelerate kinetics .
Q. What solvent systems are optimal for recrystallization to achieve >99% purity?
Ternary systems (ethyl acetate/hexane/DCM, 4:4:2) at -20°C or gradient recrystallization from hot ethanol with water addition until cloud point .
Advanced Research Questions
Q. How can the Z/E isomer ratio be optimized during benzothiazole imine formation?
- Solvent polarity : Aprotic solvents (e.g., DCM) favor the Z-isomer via reduced proton exchange .
- Temperature : Lower temperatures (0–10°C) stabilize the kinetic Z-product .
- Steric effects : Bulky groups (e.g., 3-propyl) hinder E-isomer formation . Monitor via 1H NMR (J coupling analysis) and adjust reaction time to prevent isomerization .
Q. What computational methods predict this compound’s binding affinity to targets like carbonic anhydrase?
- Molecular docking : AutoDock Vina with crystal structures (PDB: 3HS4) identifies sulfonamide-Zn²+ interactions and hydrophobic contacts with active-site residues .
- MD simulations : AMBER-based 100-ns simulations assess complex stability (RMSD <2 Å) .
- QSAR models : Use descriptors like cLogP, polar surface area, and sulfonyl electronegativity to predict IC50 trends .
Q. How do the methanesulfonyl and benzenesulfonyl groups influence pharmacokinetics?
- Benzenesulfonyl : Enhances metabolic stability by reducing CYP3A4-mediated oxidation but decreases solubility (cLogP +1.2) .
- Methanesulfonyl : Improves aqueous solubility (cLogP -0.8) and enhances target binding via electrostatic interactions .
- Balancing strategies : Prodrug formulations or co-solvents (e.g., PEG 400) improve bioavailability .
Q. How can X-ray crystallography resolve tautomeric ambiguities in the benzothiazole core?
- Crystallization : Grow single crystals via slow evaporation (MeOH/EtOAc) .
- Data collection : Use Cu Kα radiation (100K) to resolve electron density maps.
- Analysis : SHELX-refined structures differentiate enamine-ketimine tautomers via N-H⋯O=S hydrogen bonds .
Q. What mechanistic insights explain this compound’s stability under physiological pH?
- Conjugation effects : The benzothiazole-acetamide conjugated system resists hydrolysis .
- Electron withdrawal : Sulfonyl groups reduce nucleophilic attack on the acetamide carbonyl .
- Accelerated stability studies : <5% degradation at pH 1–9 (37°C, 72h) with LC-MS/MS identifying sulfonic acid derivatives as primary degradants .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
